1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea - 1022326-43-7

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea

Catalog Number: EVT-3001238
CAS Number: 1022326-43-7
Molecular Formula: C26H27N3O4
Molecular Weight: 445.519
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

Compound Description: (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide, also known as YM758, is a novel inhibitor of the "funny" If current channel (If channel). This channel is expressed in the sinus node of the heart, and YM758 is being developed as a treatment for stable angina and atrial fibrillation. []

Relevance: YM758 shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety with 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea. The presence of this shared structural element suggests potential similarities in their pharmacological profiles and binding interactions. []

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

Compound Description: 6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124) is a major human metabolite of YM758. [] Research suggests that it is secreted into urine via hOCT2/rOct2 transporters and is also taken up by the liver via hOCT1/rOct1. []

Relevance: YM-252124, like 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea, contains the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold. The shared structural features between these compounds might imply similar metabolic pathways or transporter interactions. []

(5R)-5-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

Compound Description: (5R)-5-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459) is another significant human metabolite of YM758 identified in both urine and plasma. []

Relevance: YM-385459 features the 6,7-dimethoxy-3,4-dihydroisoquinoline core structure, also present in 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea. This structural similarity could indicate potential commonalities in their metabolic processing or pharmacological behavior. []

(3-Chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (CIQ)

Compound Description: (3-Chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (CIQ) is a positive allosteric modulator of NMDA receptors. Notably, CIQ exhibits selectivity for NMDA receptors containing GluN2C and GluN2D subunits. [, , ]

Relevance: The 6,7-dimethoxy-3,4-dihydroisoquinoline motif is a prominent feature of both CIQ and 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea. This structural similarity is noteworthy as it suggests that both compounds might target or interact with similar biological systems, even if their specific modes of action differ. [, , ]

4-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole (1a)

Compound Description: 4-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole (1a) is a fluorine-18 labeled radiopharmaceutical designed for imaging P-glycoprotein (P-gp) at the blood-brain barrier using positron emission tomography (PET). [] In vitro and in vivo studies confirmed that 1a acts as a P-gp substrate. []

Relevance: 1a possesses the same 6,7-dimethoxy-3,4-dihydroisoquinoline structure present in 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea. This common feature suggests both compounds might exhibit similar interactions with P-gp or other transporter proteins, potentially influencing their distribution and pharmacokinetics. []

2-Biphenyl-4-yl-2-fluoroethoxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline (2)

Compound Description: 2-Biphenyl-4-yl-2-fluoroethoxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline (2) is a fluorine-18 labeled radiopharmaceutical developed for PET imaging of P-gp at the blood-brain barrier. []

Relevance: Compound 2, similar to 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea, contains the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structural unit. The presence of this shared moiety might lead to similar interactions with P-gp or other relevant biological targets. []

5-(1-(2-Fluoroethoxy))-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propyl]-5,6,7,8-tetrahydronaphthalen (3)

Compound Description: 5-(1-(2-Fluoroethoxy))-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propyl]-5,6,7,8-tetrahydronaphthalen (3) is a fluorine-18 labeled radiopharmaceutical that exhibits promising characteristics for PET imaging of P-gp at the blood-brain barrier. [] Studies in Mdr1a/b((-/-))Bcrp1((-/-)) mice revealed a 2-fold higher brain uptake compared with wild-type mice, indicating its effectiveness as a P-gp substrate. [] Compound 3 also displays good metabolic stability in both plasma and brain tissue. []

Relevance: Compound 3 shares the 6,7-dimethoxy-3,4-dihydroisoquinoline structural element with 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea. This commonality suggests that both compounds may interact with similar biological targets, particularly P-gp, potentially affecting their distribution and pharmacokinetic properties. []

(2R)-2-[(1S)-6,7-Dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydroisoquinolin-2(1H)-yl]-N-methyl-2-phenylethanamide (Almorexant)

Compound Description: (2R)-2-[(1S)-6,7-Dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydroisoquinolin-2(1H)-yl]-N-methyl-2-phenylethanamide (Almorexant) is a dual antagonist of orexin-1 (OX1R) and orexin-2 (OX2R) receptors. It has been shown to promote sleep in both animals and humans during their active period by blocking these receptors. []

Relevance: Almorexant contains the 6,7-dimethoxy-3,4-dihydroisoquinoline structure, a key feature also present in 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea. The shared structural motif suggests potential similarities in their pharmacological profiles, particularly in relation to interactions with receptors or enzymes involved in the central nervous system. []

(2E,4E)-1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one (3)

Compound Description: (2E,4E)-1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one (3) is a piperine analog designed to overcome vincristine resistance in cancer. It functions as a P-glycoprotein (P-gp) inhibitor and significantly enhances the efficacy of vincristine in multidrug-resistant cancer cell lines. []

Relevance: Compound (3), like 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea, incorporates the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety within its structure. This shared structural element suggests a potential for similar biological activity, particularly related to P-gp inhibition. []

Properties

CAS Number

1022326-43-7

Product Name

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea

Molecular Formula

C26H27N3O4

Molecular Weight

445.519

InChI

InChI=1S/C26H27N3O4/c1-31-23-7-5-4-6-21(23)29-26(30)28-19-10-8-17(9-11-19)14-22-20-16-25(33-3)24(32-2)15-18(20)12-13-27-22/h4-11,15-16H,12-14H2,1-3H3,(H2,28,29,30)

InChI Key

DNWXCKQTZUJCPO-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.